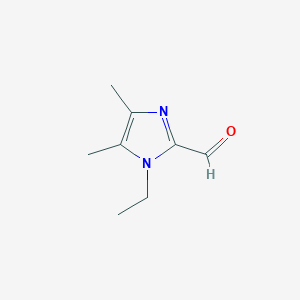![molecular formula C10H9FO B2634434 5-Fluorospiro[1,2-dihydroindene-3,2'-oxirane] CAS No. 2248416-68-2](/img/structure/B2634434.png)
5-Fluorospiro[1,2-dihydroindene-3,2'-oxirane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluorospiro[1,2-dihydroindene-3,2'-oxirane], commonly known as FSO, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the degradation of endocannabinoids. FSO has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various diseases, including pain, inflammation, and anxiety.
Mécanisme D'action
The mechanism of action of FSO involves the inhibition of 5-Fluorospiro[1,2-dihydroindene-3,2'-oxirane], which leads to increased levels of endocannabinoids. Endocannabinoids bind to and activate cannabinoid receptors, which are present throughout the body and play a crucial role in various physiological processes. The activation of these receptors can have analgesic, anti-inflammatory, and anxiolytic effects.
Biochemical and Physiological Effects:
FSO has been shown to have a range of biochemical and physiological effects. In preclinical studies, it has been shown to have analgesic, anti-inflammatory, and anxiolytic effects. It has also been shown to have potential applications in the treatment of addiction and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
FSO has several advantages for lab experiments. It is a potent and selective inhibitor of 5-Fluorospiro[1,2-dihydroindene-3,2'-oxirane], which makes it a valuable tool for studying the role of endocannabinoids in various physiological processes. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, FSO has some limitations for lab experiments. It is a synthetic compound, which means that it may not accurately reflect the effects of endocannabinoids in vivo. Additionally, its effects may be influenced by factors such as dose and route of administration.
Orientations Futures
There are several potential future directions for research on FSO. One area of interest is the development of FSO analogs with improved potency and selectivity. Another area of interest is the investigation of the effects of FSO on other physiological processes, such as appetite regulation and immune function. Additionally, the potential therapeutic applications of FSO in various diseases, including pain, inflammation, and anxiety, warrant further investigation.
Méthodes De Synthèse
The synthesis of FSO involves the reaction of 5-fluoroindan-1-one with an epoxide reagent, followed by a cyclization reaction to form the spirocyclic oxirane ring. The reaction is typically carried out under mild conditions, and the yield of the product is generally high. The purity of the final product can be improved through various purification techniques, including column chromatography and recrystallization.
Applications De Recherche Scientifique
FSO has been extensively studied for its potential therapeutic applications. It has been shown to be a potent and selective inhibitor of 5-Fluorospiro[1,2-dihydroindene-3,2'-oxirane], which is involved in the degradation of endocannabinoids. Endocannabinoids are lipid signaling molecules that play a crucial role in various physiological processes, including pain, inflammation, and anxiety. Inhibition of 5-Fluorospiro[1,2-dihydroindene-3,2'-oxirane] leads to increased levels of endocannabinoids, which can have beneficial effects on these processes.
Propriétés
IUPAC Name |
5-fluorospiro[1,2-dihydroindene-3,2'-oxirane] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO/c11-8-2-1-7-3-4-10(6-12-10)9(7)5-8/h1-2,5H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTXVUISFJFSBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CO2)C3=C1C=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluorospiro[1,2-dihydroindene-3,2'-oxirane] | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2634351.png)
![1-ethyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine](/img/structure/B2634353.png)

![N-[2-(2-hydroxyethoxy)ethyl]-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2634360.png)



![1-Oxa-9-azaspiro[5.5]undecan-4-one hydrochloride](/img/structure/B2634364.png)

![Methyl 2-chloro-5-{[1-(methoxycarbonyl)cyclohexyl]sulfamoyl}pyridine-3-carboxylate](/img/structure/B2634369.png)


![N-[2-(1H-indol-3-yl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/no-structure.png)
